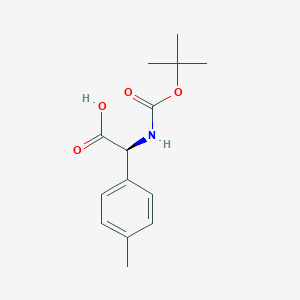
tert-Butyl methyl(prop-2-yn-1-yl)carbamate
Overview
Description
Tert-butyl methyl(prop-2-yn-1-yl)carbamate is a chemical compound that exhibits high perplexity and burstiness. It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate of the natural product jaspine B, was synthesized from L-Serine in an overall yield of 41% through seven steps, including esterification, Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection .Molecular Structure Analysis
The molecular weight of tert-Butyl methyl(prop-2-yn-1-yl)carbamate is 169.22 . The InChI code for this compound is 1S/C9H15NO2/c1-6-7-10(5)8(11)12-9(2,3)4/h1H,7H2,2-5H3 .Chemical Reactions Analysis
Tert-butyl di(prop-2-yn-1-yl)carbamate contains two alkyne groups, which can readily undergo a highly specific and efficient reaction with azides to form a stable triazole linkage.Physical And Chemical Properties Analysis
Tert-butyl methyl(prop-2-yn-1-yl)carbamate is a liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Bioactive Compounds
- Cytotoxic Activity Against Carcinoma Cell Lines : tert-Butyl methyl(prop-2-yn-1-yl)carbamate is an intermediate in the synthesis of natural product jaspine B, which shows cytotoxic activity against several human carcinoma cell lines. This compound was synthesized from L-Serine with a yield of 30% through various steps including esterification and Corey-Fuchs reaction (Tang et al., 2014).
Chemical Reactions and Derivatives
- Copper-Catalyzed Cycloadditions : tert-Butyl methyl(prop-2-yn-1-yl)carbamate is used in Cu(I)-catalyzed [3+2] cycloadditions, leading to the formation of diastereomeric non-racemic chromatographically separable cycloadducts. This process involves the use of CuI and Hünig’s base and is significant for regio- and stereo-selective synthesis (Pušavec et al., 2014).
- Study of Hydrogen Bonds : The compound is involved in the study of hydrogen bonds, particularly in the formation of N-H⋯O, N-H⋯Se, and C-H⋯O interactions. This study helps understand the molecular environments and the interactions in crystal structures (Das et al., 2016).
Applications in Organic Synthesis
- Synthesis of Epoxyketone Fragments : The compound is used in the catalytic epoxidation for the synthesis of epoxyketone, which is a crucial intermediate in the production of carfilzomib, a drug used for multiple myeloma treatment. This process involves bioinspired manganese complexes as catalysts (Qiu, Xia, & Sun, 2019).
- Generation of Functionalized Carbamates : It serves as a source for the synthesis of functionalized carbamates, which are significant in the formation of various biologically active compounds. This includes reactions with lithium powder and different electrophiles (Ortiz, Guijarro, & Yus, 1999).
Structural and Molecular Characterization
- Structural Characterization Using NMR : The compound has been characterized structurally using 2D heteronuclear NMR experiments, demonstrating the importance of advanced spectroscopic techniques in understanding the molecular structure of such compounds (Aouine et al., 2016).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-methyl-N-prop-2-ynylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6-7-10(5)8(11)12-9(2,3)4/h1H,7H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMLIHFGUIRVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593159 | |
| Record name | tert-Butyl methyl(prop-2-yn-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124045-51-8 | |
| Record name | tert-Butyl methyl(prop-2-yn-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-methyl-N-(prop-2-yn-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




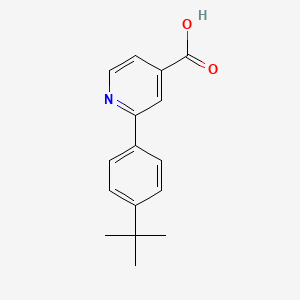
![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3046322.png)
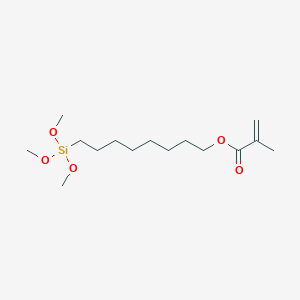


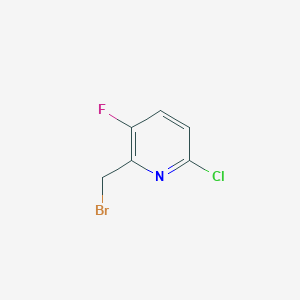
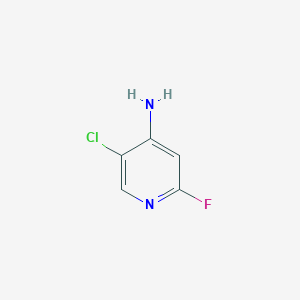
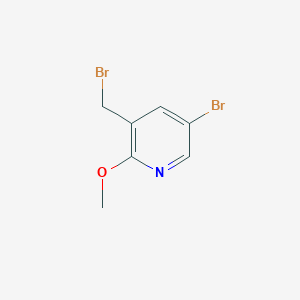
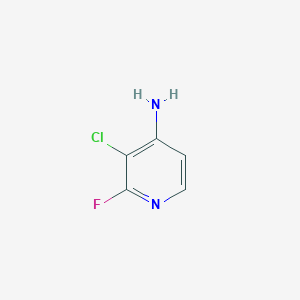
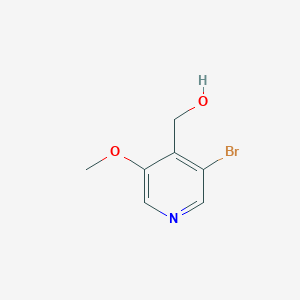
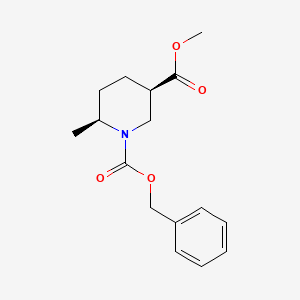
![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B3046335.png)
